molecular formula C21H19N3O4 B2500023 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-21-0

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2500023
CAS No.: 333773-21-0
M. Wt: 377.4
InChI Key: ZDXSHQBCHBUIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin-oxadiazole hybrid family, combining a 7-diethylamino-substituted coumarin core with a 1,3,4-oxadiazole ring bearing a 2-hydroxyphenyl group. Its synthesis typically involves coupling reactions between substituted coumarin precursors and functionalized oxadiazole intermediates, as exemplified in studies involving Claisen-Schmidt condensations or oxidative cyclizations .

Properties

IUPAC Name

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXSHQBCHBUIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-diethylamino-4-hydroxycoumarin with a hydrazine derivative to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. It undergoes excited state intramolecular proton transfer (ESIPT), which leads to dual emission behavior. This mechanism involves the transfer of a proton within the molecule upon excitation, resulting in two distinct emission peaks. The molecular targets and pathways involved in this process are primarily related to its interaction with light and the subsequent electronic transitions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related coumarin-oxadiazole derivatives and their properties:

Compound Key Substituents Biological Activity Key Findings References
7-(Diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 7-diethylamino, 2-hydroxyphenyl-oxadiazole Anti-inflammatory Demonstrated COX-2 inhibition in vitro; comparable efficacy to ibuprofen analogs .
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (Compound 1 in ) Phenyl-oxadiazole Anticancer (polymorph-dependent) Polymorphs showed variable cytotoxicity against MCF-7 cells (IC₅₀: 12–28 μM) .
(E)-7-(Diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one Chalcone-oxadiazole hybrid Anticancer, Fluorescence Induced apoptosis in HCT-116 cells (IC₅₀: 4.2 μM); red fluorescence used for cellular imaging .
3-{5-[(4-Chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl)sulfanyl}-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one Sulfanyl-triazine-oxadiazole Antimicrobial Inhibited Bacillus subtilis (MIC: 8 μg/mL) via membrane disruption .
7-(Diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Dimethoxyphenyl-1,2,4-oxadiazole Screening compound (undisclosed target) Highlighted in high-throughput screening libraries; structural novelty noted .

Key Insights from Comparative Analysis

Substituent-Driven Activity: The 2-hydroxyphenyl group in the target compound enhances anti-inflammatory activity via hydrogen bonding with COX-2 , whereas phenyl or pyridinyl substituents () favor anticancer activity through π-π stacking with DNA . Chalcone hybrids () exhibit dual functionality (therapy + imaging) due to extended conjugation from the diethylamino group and chalcone moiety .

Synthetic Flexibility :

  • The target compound’s oxadiazole ring is synthesized via cyclization of hydrazide intermediates, while 1,2,4-oxadiazoles () require Cu-catalyzed oxidative methods, showing lower yields (40%) .

Pharmacological Specificity :

  • Sulfanyl-triazine derivatives () target bacterial membranes, contrasting with the target compound’s focus on eukaryotic enzymes (e.g., COX-2) .

Polymorphism and Bioactivity :

  • Polymorphs of phenyl-oxadiazole derivatives () exhibit up to 2.3-fold differences in cytotoxicity, emphasizing the need for crystallographic control in drug design .

Biological Activity

7-(Diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a diethylamino group and an oxadiazole moiety. Its molecular formula is C21H19N3OC_{21}H_{19}N_3O, with a molecular weight of approximately 345.4 g/mol. The structure can be represented as follows:

7 Diethylamino 3 5 2 hydroxyphenyl 1 3 4 oxadiazol 2 yl 2H chromen 2 one\text{7 Diethylamino 3 5 2 hydroxyphenyl 1 3 4 oxadiazol 2 yl 2H chromen 2 one}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Microtubule Inhibition : Similar to other coumarin derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This property is crucial for its effectiveness against multidrug-resistant (MDR) cancer cells .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased markers of apoptosis and cell death assays showing lower IC50 values in cancer cells compared to normal fibroblasts .
  • Mechanistic Studies : Further studies suggest that the compound may act as a poor substrate for drug efflux pumps, enhancing its efficacy against MDR cancer cells .

Pharmacological Profile

The pharmacological profile of this compound highlights its selectivity and potency:

  • IC50 Values : The IC50 values for various cancer cell lines range from 44.8 nM to 475.2 nM, indicating potent activity compared to normal cells with an IC50 of approximately 7.9 µM .

Study 1: Efficacy Against Breast Cancer

A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Cell LineIC50 (nM)Mechanism of Action
MCF-7200Microtubule destabilization
MDA-MB-231150Apoptosis induction via caspases

Study 2: Multidrug Resistance

In another study focusing on MDR cell lines, the compound showed significant growth inhibition compared to standard chemotherapeutics like doxorubicin:

TreatmentIC50 (nM)
7-Diethylamino Compound250
Doxorubicin500

This suggests that the compound could be an effective alternative or adjunct in treating MDR cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.